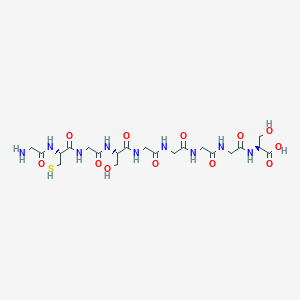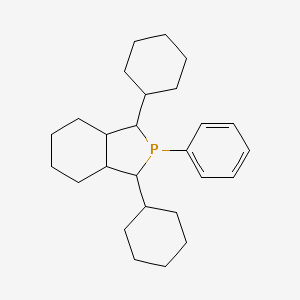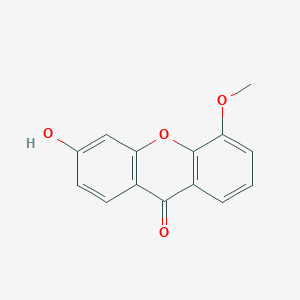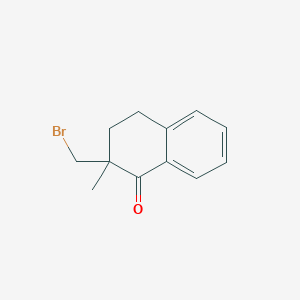
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- is an organic compound with the molecular formula C6H13NO4. This compound is characterized by the presence of a nitro group, two methoxy groups, and a methyl group attached to a propane backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2R) designation indicates the specific configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- typically involves the nitration of a suitable precursor. One common method is the nitration of 1,1-dimethoxy-2-methylpropane using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety. The use of advanced catalytic systems can also enhance the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,1-dimethoxy-2-methyl-3-amino-propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.
Scientific Research Applications
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The (2R) configuration plays a crucial role in determining the compound’s stereospecific interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Propane, 1,1-dimethoxy-2-methyl-: Lacks the nitro group, resulting in different chemical properties and reactivity.
Propane, 1,2-dimethoxy-: Has methoxy groups at different positions, leading to variations in its chemical behavior.
Propane, 1,1-dimethoxy-2-methyl-3-amino-:
Uniqueness
Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- is unique due to the presence of the nitro group and its specific (2R) configuration
Properties
CAS No. |
518038-28-3 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R)-1,1-dimethoxy-2-methyl-3-nitropropane |
InChI |
InChI=1S/C6H13NO4/c1-5(4-7(8)9)6(10-2)11-3/h5-6H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
WUOPUSBGTJGRPA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C[N+](=O)[O-])C(OC)OC |
Canonical SMILES |
CC(C[N+](=O)[O-])C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


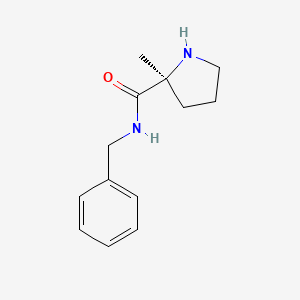

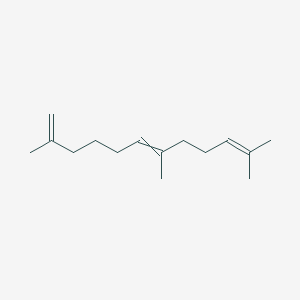
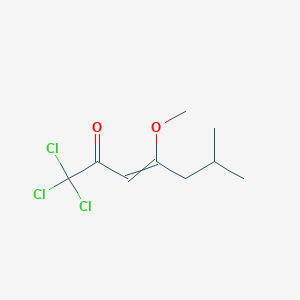
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
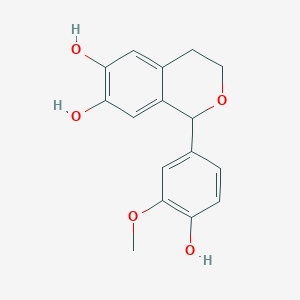
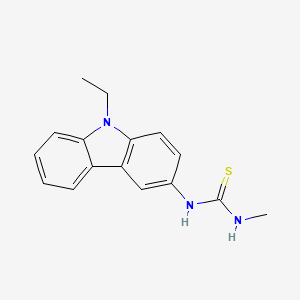
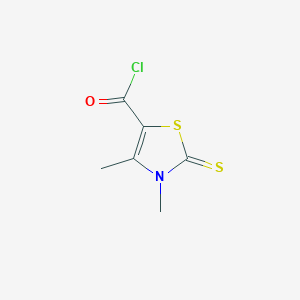
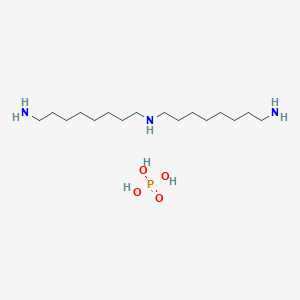
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)
